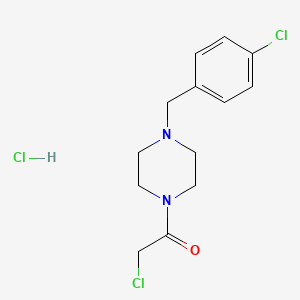

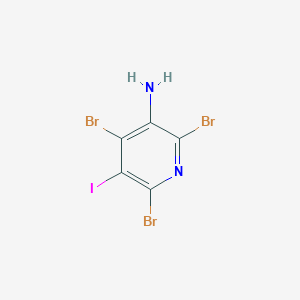

2,4,6-Tribromo-5-iodopyridin-3-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

科学的研究の応用

Synthesis and Catalysis

2,4,6-Tribromo-5-iodopyridin-3-amine is a key structural core in the synthesis of bioactive natural products, medicinally important compounds, and organic materials. The synthesis of 2-aminopyridines, which are structurally related to 2,4,6-tribromo-5-iodopyridin-3-amine, is of great significance due to their biological and chemical importance. For instance, reactions involving dibromopyridines and various amines have been shown to yield high-yield bromopyridine-2-amines, which are crucial substrates for subsequent cross-coupling reactions. The use of specific catalysts, such as dichloro-bis[1-(dicyclohexylphosphanyl)piperidine]palladium, has been highlighted for the efficient cross-coupling of bromopyridine-2-amines with different reagents, demonstrating the compound's role in facilitating complex organic synthesis through catalysis (Bolliger, Oberholzer, & Frech, 2011).

Chemiluminescence Studies

2,4,6-Tribromo-5-iodopyridin-3-amine's structural analogs have been utilized in chemiluminescence studies. Research has explored the use of tris(2,2'-bipyridyl)ruthenium(III) as a chemiluminescent reagent in flow streams, offering insights into the chemical properties and potential applications of related compounds in analytical chemistry. The comparative evaluation of different approaches to generate the reactive oxidation state of the reagent and its interaction with analytes such as amino acids and amines sheds light on the practical applications of 2,4,6-tribromo-5-iodopyridin-3-amine derivatives in sensitive detection methods (Lee & Nieman, 1995).

Photocatalytic Properties

The role of structure-directing agents (SDAs) in influencing the crystal and electronic structures, as well as the properties of iodoplumbate hybrids, has been studied, highlighting the potential of 2,4,6-tribromo-5-iodopyridin-3-amine and its derivatives in photocatalytic applications. The introduction of various SDAs, including aliphatic amines and aromatic compounds, into iodoplumbates has led to the formation of hybrids with distinct structural features and photocatalytic capabilities under visible light irradiation. This research underscores the compound's relevance in the development of new materials with environmental and industrial applications (Liu et al., 2015).

特性

IUPAC Name |

2,4,6-tribromo-5-iodopyridin-3-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2Br3IN2/c6-1-2(9)4(7)11-5(8)3(1)10/h10H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUASAOHTZLMTGP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C(=C(N=C1Br)Br)I)Br)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2Br3IN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

456.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4,6-Tribromo-5-iodopyridin-3-amine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 3-(4-chlorophenyl)-4-oxo-5-[(3,4,5-triethoxybenzoyl)amino]thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2440978.png)

![4-((3,4-dichlorobenzyl)thio)-1-((tetrahydrofuran-2-yl)methyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2440979.png)

![[2-(4-Fluoroanilino)-2-oxoethyl] 5-bromofuran-2-carboxylate](/img/structure/B2440985.png)

![3-bromo-N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methoxyphenyl)benzamide](/img/structure/B2440991.png)

![3-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-1-{[3-(trifluoromethyl)phenyl]sulfonyl}-1H-pyrazole](/img/structure/B2440993.png)

![N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-3-(phenylsulfonyl)propanamide](/img/structure/B2440996.png)

![1-[3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfonyl)propan-1-amine](/img/structure/B2440999.png)